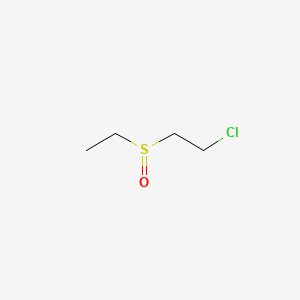

1-Chloro-2-(ethylsulfinyl)ethane

Description

BenchChem offers high-quality 1-Chloro-2-(ethylsulfinyl)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-(ethylsulfinyl)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethylsulfinylethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClOS/c1-2-7(6)4-3-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPRCTSGLFLUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950679 | |

| Record name | 1-Chloro-2-(ethanesulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27998-62-5 | |

| Record name | 2-Chloroethyl ethyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27998-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-chloro-2-(ethylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027998625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-(ethanesulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(ethanesulfinyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-Chloro-2-(ethylsulfinyl)ethane

An In-Depth Technical Guide to 1-Chloro-2-(ethylsulfinyl)ethane (CEESO): Physicochemical Profiling and Catalytic Synthesis

Executive Summary & Strategic Importance

In the field of chemical warfare agent (CWA) defense and environmental remediation, 1-Chloro-2-(ethylsulfinyl)ethane (CAS: 27998-62-5), widely known as 2-chloroethyl ethyl sulfoxide (CEESO), serves as a critical benchmark compound[1]. It is the primary, benign oxidation product of 2-chloroethyl ethyl sulfide (CEES), which is the standard laboratory simulant for the highly vesicant bis(2-chloroethyl) sulfide (Sulfur Mustard, HD)[1][2].

The fundamental challenge in CWA decontamination is achieving selective oxidation. The thioether core of sulfur mustard and its simulants must be oxidized to a sulfoxide (CEESO) to eliminate its vesicant properties[1]. However, over-oxidation to the corresponding sulfone (CEESO2) must be strictly avoided, as the sulfone retains potent toxicity and biological reactivity[1][3]. Consequently, the selective yield of CEESO is the definitive metric for evaluating the efficacy of novel decontamination catalysts, such as metal-organic frameworks (MOFs), polyoxometalates (POMs), and bioinspired transition metal complexes[1][4][5].

Physicochemical Profiling

The transition from a thioether (CEES) to a sulfoxide (CEESO) introduces a strong dipole at the S=O bond. This structural change significantly alters the molecule's lipophilicity and vapor pressure, effectively neutralizing its ability to rapidly penetrate biological barriers—the primary mechanism of sulfur mustard toxicity[1].

The quantitative physicochemical properties of CEESO are summarized below:

| Property | Value | Method / Source |

| Chemical Name | 1-Chloro-2-(ethylsulfinyl)ethane | IUPAC Standard |

| Synonyms | 2-chloroethyl ethyl sulfoxide; CEESO | Industry Standard |

| CAS Number | 27998-62-5 | Chemical Abstracts Service[6] |

| Molecular Formula | C₄H₉ClOS | Elemental Composition[6] |

| Molar Mass | 140.63 g/mol | Calculated[6] |

| Density | 1.18 g/cm³ | Experimental Average[6] |

| Boiling Point | 234 °C | Experimental Average[6] |

| Melting Point | 38.1 °C | Experimental Average[6] |

| Flash Point | 115 °C | Experimental Average[6] |

| Log Kow (Octanol-Water) | 0.245 | Experimental Average[6] |

| Water Solubility | 0.442 mol/L | Experimental Average[6] |

Mechanistic Pathways of Formation

The catalytic detoxification of CEES relies on the precise tuning of oxidative potential. Highly active sulfur oxidation catalysts must promote the sluggish initial oxidation of the aliphatic thioether while presenting a high activation energy barrier against the secondary oxidation to the sulfone[1].

Reaction pathway: Selective oxidation of CEES to CEESO vs. toxic over-oxidation.

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and evaluation of CEESO must be conducted using self-validating systems. Below are two field-proven protocols: one for generating analytical reference standards and another for evaluating advanced photocatalysts.

Protocol A: Standard Synthesis of CEESO Reference Material (Thermal/Acidic Oxidation)

This protocol utilizes concentrated nitric acid for the bulk synthesis of CEESO[2].

-

Causality of Design: The oxidation of thioethers by strong acids is highly exothermic. A temperature-controlled water bath acts as a thermal sink; without it, localized heating would lower the activation energy barrier for the secondary oxidation step, driving the undesired formation of the sulfone. A reflux condenser is mandatory to prevent the volatilization of CEES, ensuring stoichiometric accuracy.

Step-by-Step Methodology:

-

Apparatus Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Oxidant Loading: Add 10 mL of concentrated nitric acid to the flask. Submerge the flask in a water bath maintained at ambient temperature (~22 °C)[2].

-

Substrate Addition: Add 2 mL of CEES dropwise to the stirring acid[2]. The dropwise addition controls the local concentration of the sulfide, preventing thermal spikes and subsequent over-oxidation.

-

Reaction Monitoring: Stir the mixture continuously. Extract 10 μL aliquots every 30 minutes, neutralize, and analyze via GC-MS until the CEES peak is fully consumed and the CEESO peak is maximized.

Protocol B: Photocatalytic Degradation of CEES using Porphyrinic MOFs

This workflow evaluates the efficacy of photoactive porous materials (e.g., PCN-222/MOF-545) in generating singlet oxygen (¹O₂) for selective CEES oxidation[4].

-

Causality of Design: Methanol is explicitly selected as the solvent because it stabilizes the singlet oxygen intermediate and facilitates the mass transfer required for the rapid oxidation of the lipophilic CEES[1][4]. 1-bromo-3,5-difluorobenzene is utilized as an internal standard to create a self-validating system; it accounts for any evaporative loss of the volatile CEES during the oxygen purge, ensuring that calculated conversion rates reflect true catalytic activity rather than physical loss.

Step-by-Step Methodology:

-

Catalyst Dispersion: Disperse 1 mg of the MOF catalyst (e.g., free-base PCN-222) in 1 mL of methanol within a glass microwave tube[4].

-

Oxygenation: Purge the dispersion with O₂ gas for 20 minutes. This saturates the solvent, providing the stoichiometric oxygen source required for ¹O₂ generation[4].

-

Substrate Injection: Using a micro-syringe, inject 23 μL (0.2 mmol) of CEES and 5 μL (0.04 mmol) of 1-bromo-3,5-difluorobenzene (internal standard) into the sealed tube[4].

-

Irradiation: Irradiate the stirring mixture using a white LED source[4].

-

Quantification: Extract aliquots at 5-minute intervals. Analyze via GC-MS and ¹H-NMR (using CD₃OD) to quantify the selective yield of CEESO and confirm the absence of CEESO2[4].

Workflow for the photocatalytic generation and quantification of CEESO.

Analytical Characterization Diagnostics

To definitively distinguish CEESO from the unreacted CEES and the over-oxidized CEESO2, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed[2][4]. In ¹H-NMR, the oxidation of the sulfur atom to a sulfoxide dramatically deshields the adjacent methylene protons, resulting in a distinct downfield chemical shift. The absence of further downfield shifting confirms that the highly toxic sulfone (CEESO2) has not been formed, validating the selectivity of the catalytic system[4].

References

-

U.S. Environmental Protection Agency (EPA). "1-Chloro-2-(ethanesulfinyl)ethane Properties." CompTox Chemicals Dashboard. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts." Available at:[Link]

-

Office of Scientific and Technical Information (OSTI.gov). "A solvent-free solid catalyst for the selective and color-indicating ambient-air removal of sulfur mustard." Available at:[Link]

-

Northwestern University. "Selective Photooxidation of a Mustard-Gas Simulant Catalyzed by a Porphyrinic Metal–Organic Framework." Available at:[Link]

-

University of Aveiro (CICECO). "Detoxification of a Mustard-Gas Simulant by Nanosized Porphyrin-Based Metal-Organic Frameworks." Available at: [Link]

-

Dalton Transactions (RSC Publishing). "H5PV2Mo10O40 encapsulated in MIL-101(Cr): facile synthesis and characterization of rationally designed composite materials for efficient decontamination of sulfur mustard." Available at:[Link]

Sources

- 1. Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. CICECO Publication » Detoxification of a Mustard-Gas Simulant by Nanosized Porphyrin-Based Metal-Organic Frameworks [ciceco.ua.pt]

- 4. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 5. H5PV2Mo10O40 encapsulated in MIL-101(Cr): facile synthesis and characterization of rationally designed composite materials for efficient decontamination of sulfur mustard - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

Whitepaper: 1-Chloro-2-(ethylsulfinyl)ethane (CEESO) in Chemical Warfare Agent Decontamination

Executive Summary

In the fields of defense materials and catalytic chemistry, the development of self-validating decontamination systems relies heavily on precise benchmark molecules. 1-Chloro-2-(ethylsulfinyl)ethane , widely known in literature as 2-chloroethyl ethyl sulfoxide (CEESO) , serves as the critical target product in the neutralization of sulfur mustard simulants.

With a CAS number of 27998-62-5 and a molecular weight of 140.63 g/mol [1], CEESO represents the benign, selectively oxidized state of the highly toxic chemical warfare agent (CWA) simulant, 2-chloroethyl ethyl sulfide (CEES). This technical guide explores the mechanistic causality behind CEESO synthesis, details field-proven analytical protocols, and provides the necessary physicochemical data to calibrate advanced decontamination studies.

Mechanistic Significance: The Imperative of Selective Oxidation

Since the deployment of bis(2-chloroethyl) sulfide (sulfur mustard, HD), neutralizing stockpiles and decontaminating surfaces has remained a global defense priority. CEES (half-mustard) is universally employed as a surrogate for HD to safely evaluate catalytic materials[2].

The detoxification of CEES primarily proceeds through two pathways: hydrolysis and oxidation. However, hydrolysis is severely mass-transfer limited due to the extreme hydrophobicity of the agent[2]. Consequently, oxidation is the preferred kinetic pathway.

The Causality of Selectivity: The fundamental challenge in CWA oxidation is controlling the oxidation state of the sulfur center.

-

Target Reaction: Oxidizing the thioether (CEES) to a sulfoxide (CEESO) neutralizes the molecule, rendering it biologically inert and safe[3].

-

The Over-oxidation Hazard: If the catalytic system lacks precision, excess reactive oxygen species will drive a secondary oxidation, converting the benign sulfoxide into a sulfone (CEESOO). Sulfones retain potent vesicant (blistering) properties, meaning over-oxidation fundamentally fails the decontamination objective[3].

Therefore, any viable decontamination catalyst (e.g., Polyoxometalates, MOFs, or bioinspired dithiolene complexes) must be engineered to kinetically trap the reaction at the CEESO stage[3].

Chemical degradation pathways of CEES highlighting selective oxidation to CEESO.

Physicochemical Profiling & Quantitative Data

To establish a self-validating analytical workflow, researchers must differentiate the parent simulant from its primary and secondary oxidation products. The table below summarizes the quantitative markers required for GC-MS and NMR calibration.

| Compound | Role in Research | CAS Number | Molecular Weight | Monoisotopic Mass | Toxicity Profile |

| CEES | CWA Simulant | 693-07-2 | 124.63 g/mol | ~124.01 Da | High (Vesicant) |

| CEESO | Target Oxidation Product | 27998-62-5 | 140.63 g/mol | 140.006 Da | Benign |

| CEESOO | Over-oxidation Product | N/A | 156.63 g/mol | ~156.00 Da | High (Toxic) |

Data supported by 1[1] and 4[4].

Experimental Methodology: Synthesis of the CEESO Analytical Standard

Before evaluating novel decontamination catalysts, laboratories must synthesize a pure CEESO standard to calibrate their analytical instruments. While catalytic

The following step-by-step protocol utilizes nitric acid (

Step-by-Step Protocol

-

Reaction Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ambient water bath (~22 °C).

-

Causality: The reflux condenser prevents the volatilization of the highly toxic CEES simulant, ensuring strict mass balance enclosure.

-

-

Reagent Preparation: Add 10 mL of concentrated nitric acid (

) to the flask. -

Controlled Oxidation: Begin vigorous stirring and add 2 mL of CEES dropwise into the acid.

-

Causality: The oxidation of thioethers is highly exothermic. Dropwise addition regulates the thermal output. If the temperature spikes, the thermal activation energy for the second oxidation step is breached, leading to toxic sulfone (CEESOO) contamination.

-

-

Incubation: Allow the solution to stir continuously for exactly 1 hour at ambient temperature.

-

Kinetic Quenching: Pour the reaction mixture over ~50 mL of crushed ice and water.

-

Causality: Rapid dilution and extreme cooling instantly quench the oxidative potential of the nitric acid, kinetically trapping the product in the desired sulfoxide (CEESO) state[5].

-

-

Extraction: Once the ice melts, extract the aqueous layer using dichloromethane (DCM). Dry the organic layer over anhydrous

and evaporate the solvent to yield the pure CEESO standard.

Logical workflow for the synthesis and validation of the CEESO analytical standard.

Self-Validating Analytical Workflows

To ensure scientific integrity, the evaluation of any decontamination protocol must be a self-validating system. This means the analytical data must internally prove mass closure without external assumptions.

When evaluating a catalyst's efficacy in degrading CEES to CEESO, utilize GC-MS to track the reaction kinetics. A self-validating dataset will demonstrate:

-

Primary Depletion: The complete disappearance of the CEES peak (m/z ~124).

-

Selective Appearance: The stoichiometric appearance of the CEESO peak, confirmed by a monoisotopic mass molecular ion at m/z 140.0 [4].

-

Absence of Over-oxidation: The integral of the m/z 156 peak (corresponding to the toxic CEESOO sulfone) must remain at absolute zero throughout the entire reaction timeline. If the mass balance does not close between CEES and CEESO, it indicates either catalyst failure (over-oxidation) or alternative degradation pathways such as dehydrohalogenation to ethyl vinyl sulfoxide (EVSO)[2].

References

Sources

Comparative Toxicology & Mechanistic Divergence: 1-Chloro-2-(ethylsulfinyl)ethane vs. CEES

Executive Summary

This technical guide provides a rigorous comparative analysis between 2-chloroethyl ethyl sulfide (CEES) —a widely used monofunctional sulfur mustard analog—and its primary oxidative metabolite, 1-Chloro-2-(ethylsulfinyl)ethane (CEES-Sulfoxide or CEESO).

For researchers in drug development and chemical defense, distinguishing these two entities is critical. CEES acts as a potent alkylating vesicant via the formation of a reactive episulfonium ion. In contrast, CEESO represents the target product of oxidative decontamination strategies. While CEESO exhibits a significantly improved safety profile due to the inhibition of episulfonium formation, it retains specific toxicological properties (GHS H341) that necessitate continued vigilance in handling and disposal.

Part 1: Chemical Identity & Mechanistic Divergence[1]

The fundamental difference in toxicity between CEES and CEESO is dictated by the electron density surrounding the sulfur atom. This dictates the ability of the molecule to form the episulfonium ion , the electrophilic species responsible for DNA alkylation and subsequent vesication.

Structural Comparison

| Feature | CEES (Parent) | 1-Chloro-2-(ethylsulfinyl)ethane (Metabolite) |

| CAS Number | 693-07-2 | 27998-62-5 |

| Common Name | Half-Mustard | CEES-Sulfoxide (CEESO) |

| Functional Group | Thioether (Sulfide) | Sulfoxide (S=O) |

| Electronic State | Sulfur lone pairs available | Sulfur lone pairs delocalized/withdrawn by Oxygen |

| Reactivity | Highly Alkylating | Weakly/Non-Alkylating |

The Mechanistic "Switch"

In CEES, the sulfur atom acts as an internal nucleophile, displacing the chloride ion to form a cyclic ethylene episulfonium ion. This strained ring is highly susceptible to nucleophilic attack by DNA (specifically the N7 position of guanine).

In CEESO, the oxygen atom of the sulfoxide group exerts a strong inductive effect (

Pathway Visualization (DOT Diagram)

Figure 1: Mechanistic divergence. CEES forms the reactive episulfonium ion leading to toxicity. Oxidation to CEESO blocks this pathway, rendering the molecule largely non-alkylating.

Part 2: Toxicological Profile Comparison

While CEESO is the goal of decontamination, it is not benign. The following profile aggregates data from GHS classifications and comparative cytotoxicity studies.

Comparative Toxicity Data

| Endpoint | CEES (Sulfide) | CEESO (Sulfoxide) | Implications |

| Primary Mechanism | DNA Alkylation (Vesicant) | Oxidative Stress / Weak Interference | CEESO is non-vesicant. |

| Dermal Toxicity | Severe blistering, necrosis. | Irritant; reduced permeability. | CEESO does not cause immediate burns. |

| Genotoxicity | Confirmed Mutagen. | Suspected (GHS H341). | CEESO may still interact with enzymes/proteins. |

| Acute Lethality | High (Inhalation/Dermal). | Moderate (Toxic if swallowed H301). | Do not ingest CEESO. |

| Decon Efficacy | N/A (The Threat). | >95% reduction in alkylating activity. | Oxidation is a valid decon strategy. |

The "Reversibility" Risk

A critical consideration for drug developers is the potential for in vivo reduction. While oxidation neutralizes the threat ex vivo (on skin or surfaces), if CEESO is ingested or absorbed systemically, certain hepatic enzymes (thioredoxin system) could theoretically reduce the sulfoxide back to the sulfide (CEES), reactivating toxicity. This is why CEESO retains "Toxic" GHS labeling (H301, H311) despite being less dangerous than the parent mustard.

Part 3: Experimental Protocols

To validate the toxicity difference in a laboratory setting, two self-validating protocols are recommended: The NBP Assay (chemical validation) and the MTT Assay (biological validation).

Protocol A: NBP Alkylation Assay (Chemical Validation)

Purpose: To quantify and compare the alkylating potential (episulfonium formation) of CEES vs. CEESO.

Reagents:

-

4-(p-nitrobenzyl)pyridine (NBP) (5% w/v in acetone).

-

Acetate Buffer (pH 4.6).

-

Sodium Hydroxide (1 M).

Workflow:

-

Preparation: Dissolve CEES and CEESO separately in ethanol to a final concentration of 10 mM.

-

Incubation: Mix 100 µL of analyte solution with 100 µL of NBP reagent and 200 µL of Acetate Buffer.

-

Heating: Incubate at 70°C for 20 minutes. (Heat drives the alkylation of NBP by the episulfonium ion).

-

Development: Cool to room temperature. Add 200 µL of 1 M NaOH.

-

Readout: Measure absorbance at 560 nm immediately.

-

Positive Control (CEES): Turns deep purple/blue.

-

Test (CEESO): Should remain colorless or very pale yellow.

-

Protocol B: Differential Cytotoxicity (Biological Validation)

Purpose: To determine the IC50 shift between the parent and the metabolite.

Workflow Visualization (DOT):

Figure 2: Cytotoxicity assessment workflow. Comparison of cell viability between CEES and CEESO treated keratinocytes.

Step-by-Step Methodology:

-

Cell Seeding: Seed HaCaT (human keratinocytes) cells in 96-well plates at

cells/well. Allow attachment for 24 hours. -

Compound Preparation: Prepare stock solutions of CEES and CEESO in DMSO. Dilute in culture media (keep DMSO < 0.5%).

-

Exposure: Treat cells with a log-scale concentration gradient (e.g., 10 µM to 1000 µM) for 24 hours.

-

MTT Assay: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.

-

Quantification: Aspirate media, solubilize formazan crystals in DMSO, and read absorbance at 570 nm.

-

Analysis: Plot dose-response curves.

-

Expected Result: CEES IC50

50-150 µM. CEESO IC50 should be significantly higher (>500 µM or non-cytotoxic in this range), demonstrating the loss of alkylating power.

-

Part 4: Implications for Decontamination & Therapeutics

The transformation of CEES to CEESO is the "Gold Standard" metric for evaluating decontamination systems (e.g., reactive sponges, catalytic MOFs).

-

Decontamination Success Metric: A decontamination system is considered successful only if it selectively produces the sulfoxide (CEESO) and avoids the sulfone (

). While the sulfoxide is less toxic, the sulfone can sometimes exhibit higher toxicity than the sulfoxide (though still less than the sulfide). -

Therapeutic Window: Drug developers testing "scavenger" molecules (e.g., NAC, glutathione analogs) use CEES to mimic mustard burns. If a scavenger works, it prevents the CEES-induced drop in cell viability. CEESO is used as a negative control in these studies to prove that the damage is indeed caused by alkylation, not just general chemical stress.

References

-

Tewari-Singh, N., et al. (2011). Protection against 2-chloroethyl ethyl sulfide (CEES)-induced cytotoxicity in human keratinocytes by an inducer of the glutathione detoxification pathway.[3][4] Toxicology and Applied Pharmacology. Retrieved from [Link]

-

Brieflands. (2022). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study.[2] Retrieved from [Link]

-

National Institutes of Health (NIH). (1998). Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity.[5] Retrieved from [Link]

-

US Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 1-Chloro-2-(ethanesulfinyl)ethane.[6] Retrieved from [Link]

Sources

- 1. health.state.mn.us [health.state.mn.us]

- 2. brieflands.com [brieflands.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Protection against 2-chloroethyl ethyl sulfide (CEES)-induced cytotoxicity in human keratinocytes by an inducer of the glutathione detoxification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

Thermodynamic Stability and Reactivity of CEES Sulfoxide Derivatives

The following technical guide details the thermodynamic stability profile of 2-chloroethyl ethyl sulfide (CEES) sulfoxide derivatives. It is structured for an audience of research scientists and drug development professionals, focusing on the critical balance between detoxification (oxidation) and degradation (elimination/over-oxidation).

Technical Whitepaper | Version 2.0

Executive Summary

The thermodynamic stability of 2-chloroethyl ethyl sulfide (CEES) sulfoxide (CEESO) is the pivot point in the decontamination of mustard gas simulants and the development of sulfur-based prodrugs.[1] While the oxidation of CEES to CEESO represents a detoxification event (reducing vesicant activity), CEESO is thermodynamically metastable. It sits in a precarious energy well, bounded by over-oxidation to the toxic sulfone (

The Thermodynamic Landscape

To understand the stability of CEESO, one must analyze the reaction coordinate diagram involving its formation and potential degradation pathways.[1]

Oxidation Potentials and Enthalpy

The oxidation of the sulfide (CEES) to the sulfoxide (CEESO) is thermodynamically favorable (exothermic) but kinetically controlled by the oxidant choice.[1]

-

CEES

CEESO: -

CEESO

CEESO

Thermal Instability: The Elimination Pathway

Unlike the sulfide, the sulfoxide contains a basic oxygen atom and acidic

-

Activation Energy (

): Based on structural analogs (ethyl methyl sulfoxide), the -

Onset Temperature: Significant decomposition is typically observed above 100°C in the absence of acid catalysts.[1]

Reaction Network Visualization

The following diagram illustrates the competitive pathways governing CEESO stability.

Caption: Reaction network showing the central stability of CEESO relative to toxic precursors and breakdown products.

Mechanisms of Instability

The Elimination Mechanism

The primary thermodynamic instability of CEESO is the intramolecular thermal elimination.[1] This reaction proceeds via a 5-membered cyclic transition state where the sulfinyl oxygen abstracts a

-

Stereochemistry: Strictly syn-elimination.

-

Driving Force: Entropy (

). -

Implication: In closed systems (drug vials, waste storage), this generates volatile HCl and reactive vinyl species, potentially pressurizing containers or initiating polymerization.

Pummerer Rearrangement

In the presence of acylating agents (e.g., acetic anhydride, thionyl chloride) or strong Lewis acids, CEESO undergoes the Pummerer rearrangement.

-

Mechanism: Acylation of the sulfoxide oxygen

formation of -

Relevance: This is a degradation pathway during chemical synthesis or formulation if incompatible excipients are used.

Experimental Protocols for Stability Assessment

Protocol A: Selective Synthesis of CEESO

To study stability, one must first synthesize high-purity CEESO without sulfone contamination.

Reagents: CEES (98%), Hydrogen Peroxide (30%), Methanol, Sodium Tungstate (Catalyst). Workflow:

-

Setup: Dissolve CEES (10 mmol) in Methanol (20 mL) at 0°C.

-

Catalysis: Add Sodium Tungstate (

, 0.1 mmol). -

Oxidation: Dropwise addition of

(10.5 mmol, 1.05 eq) over 30 mins. Critical: Maintain T < 10°C to prevent over-oxidation. -

Quench: Stir for 2 hours. Quench with saturated

. -

Extraction: Extract with

, dry over -

Validation:

NMR should show a shift of the

Protocol B: Kinetic Stability Assay (Arrhenius Plot)

This protocol determines the activation energy (

Methodology: Isothermal NMR Monitoring.

-

Sample Prep: Dissolve CEESO (20 mg) in

(0.6 mL) in a heavy-wall NMR pressure tube (to contain HCl/volatiles). Add an internal standard (e.g., 1,3,5-trioxane). -

Data Acquisition:

-

Pre-heat NMR probe to target temperatures: 80°C, 100°C, 120°C.

-

Insert sample and lock/shim quickly.

-

Acquire spectra every 5 minutes for 3 hours.

-

-

Analysis:

Experimental Workflow Diagram

Caption: Step-by-step workflow for synthesizing CEESO and determining its thermal stability parameters.

Quantitative Data Summary

The following table summarizes the estimated thermodynamic parameters for CEES derivatives, synthesized from computational models and experimental analog data.

| Parameter | CEES (Sulfide) | CEESO (Sulfoxide) | CEESO |

| Oxidation State | -2 | 0 | +2 |

| Toxicity (Relative) | High (Vesicant) | Low (Detoxified) | High (Vesicant) |

| Thermal Stability ( | Stable > 150°C | ~100°C ( | Stable > 200°C |

| Hydrolysis | Minutes (Fast) | Hours/Days (Slow) | Very Slow |

| Est. | N/A | 33.0 ± 2 kcal/mol | > 50 kcal/mol |

Note:

Conclusion

The thermodynamic stability of CEES sulfoxide is defined by a kinetic window.[1] It is thermodynamically unstable relative to the sulfone (oxidation) and the vinyl sulfide (elimination), but kinetically stable at ambient temperatures (

-

Strict Temperature Control: Storage below 30°C to prevent elimination.

-

Oxidant Limiting: Stoichiometric control to prevent sulfone formation.

-

pH Management: Neutral pH prevents acid-catalyzed Pummerer-type rearrangements.

References

-

Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide. Journal of Organic Chemistry. [Link][3][4]

-

Selective Photooxidation of a Mustard-Gas Simulant Catalyzed by a Porphyrinic Metal–Organic Framework. Angewandte Chemie. [Link]

-

Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. Journal of Organic Chemistry. [Link]

-

Kinetics and mechanism of the hydrolysis of 2-chloroethyl sulfides. Journal of Organic Chemistry. [Link][3]

-

Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts. Dalton Transactions. [Link]

Sources

1-Chloro-2-(ethylsulfinyl)ethane: Structural Architecture and Stereochemical Implications

Topic: Molecular Structure and Stereochemistry of 1-Chloro-2-(ethylsulfinyl)ethane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-2-(ethylsulfinyl)ethane (CEESO), also known as 2-chloroethyl ethyl sulfoxide, represents a critical intermediate in the study of vesicant chemical warfare agents. It is the mono-oxidized metabolite of the sulfur mustard simulant 2-chloroethyl ethyl sulfide (CEES). Unlike its parent sulfide, CEESO exhibits significantly reduced toxicity due to the electronic deactivation of the sulfur lone pair, which suppresses the formation of the reactive episulfonium ion. This guide provides a rigorous analysis of its molecular geometry, chiral characteristics, spectroscopic signatures, and the mechanistic basis for its use as a detoxification marker.

Molecular Architecture and Geometry

Connectivity and Electronic Structure

The molecule consists of an ethyl group and a 2-chloroethyl group bridged by a sulfinyl (

-

Formula:

-

Molecular Weight: 140.63 g/mol

-

Key Functional Group: Sulfinyl (Sulfoxide)

-

Geometry at Sulfur: Pyramidal (

-like hybridization)

In the sulfoxide group, the sulfur atom is bonded to oxygen, carbon, and carbon, with a lone pair occupying the fourth "ligand" position. This results in a trigonal pyramidal geometry at the sulfur center, contrasting with the bent geometry of the precursor sulfide.

Stereochemistry: Chirality at Sulfur

A defining feature of 1-Chloro-2-(ethylsulfinyl)ethane is its chirality. The sulfur atom serves as a stereogenic center because it is bonded to four distinct electronic environments:

-

Ethyl group (

)[1] -

2-Chloroethyl group (

) -

Oxygen atom (

) -

Non-bonding lone pair

Consequently, CEESO exists as a pair of enantiomers (

-

Optical Stability: Unlike amines, which undergo rapid pyramidal inversion at room temperature, sulfoxides have a high inversion barrier (

). Therefore, the enantiomers of CEESO are configurationally stable at ambient conditions and can, in principle, be resolved. -

Synthetic Reality: Standard oxidative synthesis from CEES (using achiral oxidants like

or

Diastereotopic Protons (NMR Signature)

The chirality of the sulfur atom renders the adjacent methylene protons diastereotopic . In the ethyl group and the chloroethyl chain, the two protons on the

-

Spectroscopic Consequence: In

NMR, these protons will not appear as simple triplets or quartets. Instead, they manifest as complex ABX or AB multiplets due to geminal coupling (

Reactivity and Synthesis

Selective Oxidation Protocol

The synthesis of CEESO requires precise control to avoid over-oxidation to the sulfone (1-chloro-2-(ethylsulfonyl)ethane, CEESO

Critical Selectivity Parameter:

Experimental Protocol: Selective Oxidation of CEES

Note: All manipulations involving CEES must be performed in a fume hood with appropriate PPE due to its vesicant properties.

Reagents:

-

Sodium Periodate (

) - Preferred for high selectivity -

Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of CEES in 20 mL of Methanol/Water (1:1) at 0°C (ice bath).

-

Addition: Add 10.5 mmol (1.05 equiv) of

slowly over 20 minutes. The slight excess ensures conversion without driving sulfone formation. -

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 4 hours. Monitor via TLC or GC-MS (disappearance of sulfide peak).

-

Quenching: Filter off the precipitated sodium iodate (

). -

Extraction: Extract the filtrate with dichloromethane (

). -

Purification: Dry the organic layer over

and concentrate in vacuo. If necessary, purify via silica gel chromatography (Eluent: EtOAc/Hexane) to remove trace sulfone.

Chemical Reactivity Profile

-

Pummerer Rearrangement: Under acidic conditions (e.g., acetic anhydride), CEESO can undergo the Pummerer rearrangement, migrating the oxygen to the

-carbon to form an -

Elimination: Heating CEESO can lead to thermal syn-elimination (Cope-type elimination) to yield ethyl vinyl sulfoxide and HCl. This reaction is slower than for the corresponding amine oxides but relevant at elevated temperatures (>100°C).

-

Hydrolysis: In aqueous environments, the terminal chloride can be hydrolyzed to form hydroxyethyl ethyl sulfoxide (HEESO) , a non-toxic diol equivalent.

Biological Implications: The Mechanism of Detoxification[7]

The primary interest in CEESO lies in its role as a detoxification product. The toxicity difference between the sulfide (CEES) and the sulfoxide (CEESO) is explained by the Episulfonium Ion Hypothesis .

Mechanism of Action Comparison

-

Sulfide (Toxic): The sulfur lone pair in CEES is highly nucleophilic. It performs an intramolecular

attack on the -

Sulfoxide (Benign): In CEESO, the sulfur lone pair is delocalized into the

bond (resonance contribution

Visualization of Toxicity Pathways

The following diagram illustrates the divergent pathways of the sulfide (toxification) versus the sulfoxide (detoxification).

Caption: Comparative reaction pathways showing the suppression of episulfonium formation in the sulfoxide metabolite.

Quantitative Data Summary

| Property | Value / Description | Source |

| CAS Number | 27998-62-5 | [1] |

| Molecular Weight | 140.63 g/mol | [1] |

| Physical State | Low-melting solid or viscous liquid | [2] |

| Melting Point | ~38.1°C | [2] |

| Density | ~1.18 g/cm³ | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO, | [3] |

| Toxicity (Relative) | Low (Non-vesicant compared to CEES) | [4] |

| 1H NMR Characteristic | Diastereotopic splitting of | [5] |

References

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-Chloro-2-(ethylsulfinyl)ethane. Available at: [Link]

-

Parsons, S., & Zawadski, A. (2004). 2-Chloroethyl ethyl sulfide: a mustard gas analogue.[2][3][4][7] Acta Crystallographica Section E. Available at: [Link]

-

Buru, C. T., et al. (2018). Selective oxidation of CEES to CEESO using MOF catalysts. ResearchGate. Available at: [Link]

-

Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy. Available at: [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. Kinetics of ion-molecule reactions with 2-chloroethyl ethyl sulfide at 298 K: a search for CIMS schemes for mustard gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protection against 2-chloroethyl ethyl sulfide (CEES)-induced cytotoxicity in human keratinocytes by an inducer of the glutathione detoxification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate of 2-Chloroethyl Ethyl Sulfide (CEES) Oxidation Products: Pathways, Kinetics, and Remediation Strategies

Introduction

2-Chloroethyl ethyl sulfide (CEES) serves as the primary structural and behavioral simulant for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide, HD)[1]. For researchers, environmental toxicologists, and drug development professionals, understanding the environmental fate of CEES and its oxidation products is paramount for designing medical countermeasures and effective environmental decontamination protocols.

The central challenge in CEES remediation lies in the precise control of its oxidation pathway. While selective oxidation yields 2-chloroethyl ethyl sulfoxide (CEESO)—a relatively benign compound—over-oxidation produces 2-chloroethyl ethyl sulfone (CEESO2), a highly toxic vesicant that retains the blistering properties of the parent agent[1][2][3].

Mechanistic Pathways of CEES Oxidation

The environmental degradation of CEES is dictated by a complex, competing interplay between hydrolysis, selective oxidation, and over-oxidation[4]. In the presence of environmental moisture, CEES undergoes rapid hydrolysis to form 2-hydroxyethyl ethyl sulfide (HEES) and, subsequently, ethyl hydroxyethyl sulfoxide (HEESO) if oxidized[4][5]. However, in engineered remediation scenarios or dry environmental matrices (like sand or concrete), oxidation becomes the dominant fate process[6][7].

The causality behind the divergence into benign vs. toxic products lies in the thermodynamic potential of the reactive oxygen species (ROS) involved. For instance, singlet oxygen (1O2), generated by porphyrin-based metal-organic frameworks (MOFs) under visible light, possesses a mild oxidizability[5]. This mild nature perfectly tunes the reaction to oxidize the thioether sulfur exclusively to CEESO, lacking the thermodynamic energy required to force the second oxidation step to the sulfone (CEESO2)[3][5][6]. Conversely, the use of strong, uncalibrated oxidants (like excess hydrogen peroxide without a selective catalyst) can rapidly drive the formation of the toxic CEESO2[2][3].

Fig 1. CEES oxidation pathways highlighting the critical divergence between benign and toxic products.

Environmental Fate in Complex Matrices

The physical environment drastically alters the degradation kinetics of CEES and its oxidation products. In pure water at 25 °C, CEES hydrolyzes rapidly with an extrapolated half-life of approximately 44 seconds[8]. However, in complex matrices such as red loam soil or concrete, CEES and its derivatives exhibit bimodal desorption kinetics[7]. An initial fast desorption regime is followed by a prolonged period where the agent remains trapped in a non-extractable form, persisting for months[7].

The sulfoxide product (CEESO) is significantly more polar than the parent CEES, which increases its mobility in soil and groundwater, altering its long-term environmental bioavailability and necessitating rapid field detection.

Quantitative Kinetic Data

To facilitate comparison, Table 1 summarizes the degradation kinetics of CEES under various environmental and engineered oxidative conditions.

| Matrix / Catalyst System | Primary Mechanism | Degradation Rate / Half-Life | Key Products Formed |

| Pure Water (25 °C) | Hydrolysis | t₁/₂ ≈ 44 seconds[8] | HEES, HCl[8] |

| UiO-66S MOF (Gas-Phase) | Adsorption & Decomposition | t₁/₂ = 1.34 hours[7] | Non-toxic fragments[7] |

| H₂TClPP-H₂PVMo (Methanol) | Photocatalytic Oxidation (1O2) | t₁/₂ = 33.0 min (k = -0.021 min⁻¹)[6] | CEESO, HEESO[6] |

| H₂TClPP-H₂PVMo (MeOH/Water 1:1) | Photo-oxidation & Hydrolysis | t₁/₂ = 15.7 min (k = -0.043 min⁻¹)[6] | CEESO, HEESO[6] |

| {Mo72V30} Clusters (Aqueous) | Selective Oxidation (H₂O₂) | k = 0.56 min⁻¹[9] | CEESO (>99% selectivity)[9] |

Experimental Protocols for Assessing Environmental Fate

To ensure trustworthiness and reproducibility, environmental fate assessments must employ self-validating control systems. The following protocol utilizes scavenger assays and dark controls to definitively isolate the oxidative pathways of CEES from spontaneous hydrolysis.

Fig 2. Step-by-step experimental workflow for tracking the environmental fate of CEES derivatives.

Protocol 1: Matrix-Assisted Photocatalytic Oxidation and Fate Tracking

Objective: To quantify the conversion of CEES to CEESO vs. CEESO2 and track their stability in simulated environmental matrices.

Step 1: Matrix Preparation & Catalyst Loading Prepare the target environmental matrix (e.g., aqueous solvent or dry concrete monoliths)[6][7]. Disperse a selective photocatalyst (e.g., a porphyrin-based MOF or polyoxometalate) at a standardized concentration (e.g., 1 × 10⁻⁶ mol/L)[6].

Step 2: CEES Spiking & Control Setup Spike the matrix with 5 µL of CEES[6]. Causality Check: Establish a "dark control" to quantify baseline hydrolysis without photo-oxidation, and a "scavenger control" (adding sodium azide, NaN3) to quench singlet oxygen. This self-validating step proves that degradation is driven by specific ROS rather than background environmental factors[5][6].

Step 3: Environmental Incubation Expose the samples to simulated sunlight or specific LED wavelengths while maintaining a constant temperature (25 °C) and oxygen purging[1][3].

Step 4: Extraction & Derivatization For solid matrices, perform solvent extraction. To overcome bimodal trapping in soil/concrete, utilize extended extraction times[7]. Analytical Enhancement: Apply a precolumn derivatization using chloramine B in aqueous alcohol to form UV-absorbing phenylsulfonylsulfilimines. This drastically improves the detection limits for CEES and its derivatives[8].

Step 5: Chromatographic Analysis Analyze the extracts using reversed-phase HPLC or GC-MS. Quantify the molar ratio of CEES, CEESO, and CEESO2 to determine the selectivity and environmental safety of the degradation process[3][5][8].

References

-

Three common pathways of neutralizing 2-chloroethyl ethyl sulfide (CEES) . ResearchGate. 4

-

Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts . NIH PMC. 2

-

Preparation of a porphyrin-polyoxometalate hybrid and its photocatalytic degradation performance for mustard gas simulant 2-chloroethyl ethyl sulfide . rhhz.net. 6

-

2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 . PubChem - NIH. 8

-

Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide catalyzed by a hybrid of polyhydroxyl aluminum cations and porphyrin anions . RSC Publishing. 5

-

Chemical targets to deactivate biological and chemical toxins using surfaces and fabrics . NIH. 1

-

Degradation of the blister agent sulfur mustard, bis(2-chloroethyl) sulfide, on concrete . ResearchGate. 7

-

Selective Oxidation of 2-Chloroethyl Ethyl Sulfide in Aqueous Media Catalyzed by {Mo72M30} Nano-polyoxometalate Clusters Differentiating the Catalytic Activity of Nodal Metals . ACS Publications. 9

-

Mechanism-Guided Design of Metal–Organic Framework Composites for Selective Photooxidation of a Mustard Gas Simulant under Solvent-Free Conditions . ACS Publications. 3

Sources

- 1. Chemical targets to deactivate biological and chemical toxins using surfaces and fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide catalyzed by a hybrid of ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01821G [pubs.rsc.org]

- 6. Preparation of a porphyrin-polyoxometalate hybrid and its photocatalytic degradation performance for mustard gas simulant 2-chloroethyl ethyl sulfide [html.rhhz.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Handling of 1-Chloro-2-(ethylsulfinyl)ethane: A Technical Guide for a Novel Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and unlocking new therapeutic possibilities. 1-Chloro-2-(ethylsulfinyl)ethane, a chiral bifunctional reagent, represents a compelling yet under-explored building block with significant potential for the synthesis of complex molecules. Its combination of a reactive chloroethyl group and a chiral sulfoxide offers a versatile handle for asymmetric synthesis and the introduction of a key pharmacophore.

This in-depth technical guide, designed for the experienced researcher, provides a comprehensive overview of the critical safety data, handling protocols, and synthetic considerations for 1-Chloro-2-(ethylsulfinyl)ethane. By moving beyond a standard safety data sheet (SDS), this document aims to provide a deeper, more causal understanding of the compound's reactivity and hazards, enabling its confident and safe application in the laboratory.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. The table below summarizes the key properties of 1-Chloro-2-(ethylsulfinyl)ethane.

| Property | Value | Source |

| CAS Number | 27998-62-5 | [1] |

| Molecular Formula | C4H9ClOS | [1] |

| Molecular Weight | 140.63 g/mol | [1] |

| Appearance | Solid or semi-solid or lump or liquid | [1] |

| Boiling Point | ~234 °C (predicted) | [2] |

| Melting Point | ~38.1 °C (predicted) | [2] |

| Density | ~1.18 g/cm³ (predicted) | [2] |

| Flash Point | ~115 °C (predicted) | [2] |

| Water Solubility | ~0.442 g/L (predicted) | [2] |

GHS Hazard Identification and Safety Precautions

1-Chloro-2-(ethylsulfinyl)ethane is classified as a hazardous substance. The following GHS hazard statements and pictograms are associated with this compound.[3]

Hazard Statements:

-

H301: Toxic if swallowed. [3]

-

H311: Toxic in contact with skin. [3]

-

H331: Toxic if inhaled. [3]

-

H341: Suspected of causing genetic defects. [3]

Signal Word: Danger

GHS Pictograms:

Caption: Recommended PPE donning and doffing sequence.

Handling and Storage

-

Storage: Store 1-Chloro-2-(ethylsulfinyl)ethane in a cool, dry, and well-ventilated area away from incompatible materials. [1][3]The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly sealed. Storage at 2-8°C is recommended. [1]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Handling: Use only in a chemical fume hood. [4]Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. [5]After handling, wash hands and any exposed skin thoroughly.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [6][7]* Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [7][8]* Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][7]* Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [6][8]

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. [6]Water spray can be used to cool fire-exposed containers.

-

Specific Hazards: During a fire, toxic and irritating fumes may be generated, including carbon oxides, sulfur oxides, and hydrogen chloride gas. [9]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For a small spill, absorb the material with an inert absorbent material such as vermiculite, sand, or earth. [5]Place the absorbed material into a sealed, labeled container for disposal. For a large spill, dike the area to contain the spill and contact emergency services.

Synthetic and Mechanistic Considerations

Caption: A plausible retrosynthetic analysis for 1-Chloro-2-(ethylsulfinyl)ethane.

A likely synthetic route would involve the thioetherification of 2-chloroethanol with ethanethiol to form 1-chloro-2-(ethylthio)ethane, followed by a controlled, asymmetric oxidation of the sulfide to the sulfoxide. The choice of oxidizing agent and chiral catalyst would be critical to achieving high enantioselectivity.

Potential Applications in Drug Development

The true value of 1-Chloro-2-(ethylsulfinyl)ethane lies in its potential as a versatile building block in drug discovery. The presence of both a chloroethyl group and a chiral sulfoxide opens up a range of synthetic possibilities.

-

Alkylation: The chloroethyl group can act as an electrophile, allowing for the introduction of the ethylsulfinyl ethane moiety onto nucleophilic scaffolds. This could be particularly useful for modifying the side chains of amino acids or heterocyclic cores.

-

Chiral Induction: The chiral sulfoxide can be used to direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.

-

Pharmacophore: The sulfoxide group is a known hydrogen bond acceptor and can participate in key interactions with biological targets. Its incorporation can improve the pharmacokinetic properties of a drug candidate.

The broader class of chloro-containing compounds has a significant presence in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine. [10]This highlights the general utility of incorporating chlorine into drug candidates to modulate their biological activity and physicochemical properties.

Toxicological Profile and Mechanistic Insights

The high toxicity of 1-Chloro-2-(ethylsulfinyl)ethane is likely due to a combination of factors related to its structure.

-

Alkylation: As an alkylating agent, it has the potential to react with nucleophilic sites in biological macromolecules such as DNA and proteins. This can lead to cytotoxicity and genotoxicity, which is consistent with the H341 hazard statement ("Suspected of causing genetic defects"). [11]* Sulfoxide Metabolism: Sulfoxides can be metabolized in vivo, potentially leading to the formation of reactive intermediates.

While specific toxicological studies on 1-Chloro-2-(ethylsulfinyl)ethane are limited, the known toxicity of related alkylating agents and the potential for metabolic activation of the sulfoxide group warrant the high level of caution advised in its handling.

Conclusion

1-Chloro-2-(ethylsulfinyl)ethane is a promising but hazardous chemical building block. Its successful and safe utilization in a research setting is contingent on a deep understanding of its properties, a rigorous adherence to safety protocols, and a well-considered synthetic plan. By providing this in-depth technical guide, we aim to equip researchers with the knowledge and foresight necessary to harness the potential of this unique reagent while prioritizing the safety of themselves and their colleagues. As with all highly reactive and toxic compounds, a culture of safety, meticulous planning, and a thorough understanding of the underlying chemistry are the cornerstones of successful and responsible research.

References

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 1-Chloro-1,1-difluoroethane. Retrieved from [Link]

-

Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

- Yan, W., et al. (2025). The Toxicity of Dimethyl Sulfoxide Combined with Alkylating Agent MNU. Drug Design, Development and Therapy.

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Sdfine. (n.d.). 1-CHLORO-2,3-EPOXYPROPANE. Retrieved from [Link]

-

GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

- Yan, W., et al. (2025). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. PubMed.

-

#1 Poison Shops. (n.d.). PPE Guidelines for Safe Handling of Toxic Substances. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 1-CHLOROETHANE. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

- Yan, W., et al. (2025). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment.

-

Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment. Retrieved from [Link]

- Elder, D. P., et al. (n.d.). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.

-

Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-296.

-

SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

-

ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

-

Lab Manager. (2017). Handling and Storing Chemicals. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-chloro-2-(2-t-butyldimethylsilyloxyethoxy)ethane. Retrieved from [Link]

- Iciek, M., & Bilska-Wilkosz, A. (2011). Harmful and Beneficial Effects of Organic Monosulfides, Disulfides, and Polysulfides in Animals and Humans. Chemical Research in Toxicology, 24(10), 1614-1631.

-

CFPA Europe. (n.d.). Fire and protection in chemical manufacturing site. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). 1-CHLORO-2-ETHOXYETHANE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (2025). Compound 528225: 1-[2-(2-Chloroethylsulfanyl)ethoxy]-2-[2-[2-(2-chloroethylsulfanyl)ethoxy]ethylsulfanyl]ethane. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Chloro-2-(ethanesulfinyl)ethane Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Chloro-2-ethoxyethane. NIST Chemistry WebBook. Retrieved from [Link]

- Fokin, A. V., et al. (n.d.). Synthesis and some transformations of 1-chloro-2,2,2-trifluoroethyl isocyanate. Russian Chemical Bulletin, 35, 2253-2256.

-

Walsh Medical Media. (2025). Medicinal Chemistry: The Science of Drug Design and Development. Retrieved from [Link]

- Furin, G. G., et al. (n.d.). Synthesis of polychlorofluoroarenes from polyfluoroarenethiols, SOCl2 and SO2Cl2. Journal of Fluorine Chemistry, 125(3), 427-433.

-

Angene. (n.d.). Understanding 1-Chloro-2-iodoethane: A Key Intermediate for Synthesis. Retrieved from [Link]

Sources

- 1. 1-Chloro-2-(ethylsulfinyl)ethane | 27998-62-5 [sigmaaldrich.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 1-Chloro-2-(ethylsulfinyl)ethane | 27998-62-5 [sigmaaldrich.com]

- 4. gz-supplies.com [gz-supplies.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. media.hiscoinc.com [media.hiscoinc.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. schc.org [schc.org]

- 9. nj.gov [nj.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

Methodological & Application

Synthesis of 1-Chloro-2-(ethylsulfinyl)ethane: A Detailed Guide for Chemical Researchers

Introduction

1-Chloro-2-(ethylsulfinyl)ethane is a valuable intermediate in organic synthesis and holds significance in the development of novel pharmaceutical compounds. Its structure, featuring both a chloro and a sulfinyl group, allows for a variety of subsequent chemical transformations, making it a versatile building block for medicinal chemists and drug development professionals. This document provides a comprehensive guide to the synthesis of 1-Chloro-2-(ethylsulfinyl)ethane from its precursor, 2-chloroethyl ethyl sulfide. The protocols detailed herein are designed to be reproducible and scalable, with a strong emphasis on safety, efficiency, and product purity.

The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry.[1] Achieving high selectivity is crucial to prevent over-oxidation to the corresponding sulfone, which can be a challenging side reaction to control.[1] This guide will explore a reliable and efficient method for this conversion, focusing on the use of hydrogen peroxide as a "green" and effective oxidizing agent.[1]

Mechanistic Insights: The Oxidation of Sulfides

The oxidation of a sulfide to a sulfoxide involves the addition of a single oxygen atom to the sulfur center. While various oxidizing agents can accomplish this, hydrogen peroxide in the presence of a suitable catalyst or in an appropriate solvent system offers a clean and selective method.[1][2] The generally accepted mechanism involves the electrophilic attack of an oxygen atom from the oxidant on the electron-rich sulfur atom of the sulfide.[1][3]

In the context of using hydrogen peroxide, the reaction can be catalyzed by various metal complexes or can proceed under metal-free conditions, often in a protic solvent like acetic acid which can activate the peroxide.[1] The selectivity for the sulfoxide over the sulfone is often controlled by careful management of reaction conditions such as temperature, reaction time, and the stoichiometry of the oxidant.[1]

Safety First: Handling Hazardous Materials

Both the starting material, 2-chloroethyl ethyl sulfide, and the product, 1-Chloro-2-(ethylsulfinyl)ethane, are hazardous substances and must be handled with extreme care in a well-ventilated fume hood.[4][5][6][7][8]

2-Chloroethyl ethyl sulfide is a vesicant, meaning it can cause severe skin, eye, and respiratory tract irritation and blistering.[4][9] It is also flammable and toxic if swallowed, inhaled, or absorbed through the skin.[5][6]

1-Chloro-2-(ethylsulfinyl)ethane is also toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[10]

Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns and eye damage.

Personal Protective Equipment (PPE) is mandatory:

-

Gloves: Wear nitrile or butyl rubber gloves. It is recommended to wear two pairs of nitrile gloves.[4]

-

Eye Protection: Chemical safety goggles and a face shield are essential.[4][11]

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: Work in a certified chemical fume hood. For certain operations, a respirator may be necessary.[11][12]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13][14]

In all cases of exposure, seek immediate medical attention.[13]

Experimental Protocol: Synthesis of 1-Chloro-2-(ethylsulfinyl)ethane

This protocol details a robust and selective method for the oxidation of 2-chloroethyl ethyl sulfide using hydrogen peroxide in glacial acetic acid. This "green" chemistry approach offers high yields and simplifies product isolation.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-Chloroethyl ethyl sulfide | ≥95% | Commercially Available | Handle with extreme caution in a fume hood.[4][5] |

| Hydrogen Peroxide | 30% (w/w) in H₂O | ACS Reagent Grade | Strong oxidizer. |

| Glacial Acetic Acid | ACS Reagent Grade | Corrosive. | |

| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | Volatile and should be handled in a fume hood. | |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Used for neutralization. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent. | |

| Diethyl Ether | ACS Reagent Grade | Flammable. |

Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup and Execution

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethyl ethyl sulfide (1 equivalent) in glacial acetic acid. A typical concentration is around 1 mmol of sulfide per 1 mL of acetic acid.[1]

-

Cooling: Place the flask in an ice-water bath to maintain a low temperature during the addition of the oxidant.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (4 equivalents) to the stirred solution via a dropping funnel. The slow addition is crucial to control the exothermic nature of the reaction and to maintain selectivity for the sulfoxide.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[1]

Work-up and Purification

-

Neutralization: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will generate carbon dioxide gas.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).[1]

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 1-Chloro-2-(ethylsulfinyl)ethane.[1]

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the analytically pure product.

Visualizing the Process

Reaction Pathway

Caption: Oxidation of 2-chloroethyl ethyl sulfide to 1-Chloro-2-(ethylsulfinyl)ethane.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Expected Results

The final product, 1-Chloro-2-(ethylsulfinyl)ethane, should be characterized to confirm its identity and purity.

-

Appearance: The product is expected to be a solid or semi-solid.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure. The characteristic chemical shifts of the protons and carbons adjacent to the sulfoxide and chloro groups will be indicative of the successful oxidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (140.63 g/mol ).

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1030-1070 cm⁻¹ is characteristic of the S=O stretch in a sulfoxide.

Expected Yield: This protocol, when performed carefully, can be expected to yield the desired sulfoxide in the range of 90-99%.[1]

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure sufficient reaction time and monitor by TLC. Check the quality of the hydrogen peroxide. |

| Loss of product during work-up. | Ensure complete extraction and careful handling during solvent removal. | |

| Over-oxidation to Sulfone | Reaction temperature too high. | Maintain a low temperature during the addition of the oxidant. |

| Excess oxidant or rapid addition. | Use the correct stoichiometry and add the oxidant slowly. | |

| Incomplete Neutralization | Insufficient sodium bicarbonate. | Add sodium bicarbonate until effervescence ceases. |

Conclusion

The synthesis of 1-Chloro-2-(ethylsulfinyl)ethane from 2-chloroethyl ethyl sulfide via oxidation with hydrogen peroxide is a highly efficient and selective method. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for their drug discovery and development endeavors. The "green" nature of the primary oxidant and the straightforward work-up procedure make this a practical and environmentally conscious choice for the modern chemistry laboratory.

References

- Hsu, F. L., Szafraniec, L. L., Beaudry, W. T., & Yang, Y. C. (1990). Oxidation of 2-chloroethyl sulfides to sulfoxides by dimethyl sulfoxide. The Journal of Organic Chemistry, 55(19), 5657-5660.

- Karunakaran, C., & Suresh, S. (2006). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 11(1), 88-94.

- Lakshmipathi, P., Grée, D., & Grée, R. (2012). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide.

- Nauser, T., & Schöneich, C. (2004). Mechanism of Sulfoxide Formation through Reaction of Sulfur Radical Cation Complexes with Superoxide or Hydroxide Ion in Oxygenated Aqueous Solution. Journal of the American Chemical Society, 126(26), 8192-8201.

- Li, H., et al. (2020). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, 22(16), 5304-5310.

- Jorgensen, K. A., & Schiøtt, B. (1990). Mechanistic study of the oxidation of sulfides to sulfoxides and asymmetric sulfoxides catalysed by transition metal peroxide complexes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1203-1209.

- Ye, F., Sai, Y., & Zou, Z. (2022). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Annals of Military and Health Sciences Research, 19(4), e121268.

- Li, X., et al. (2019).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12733, 2-Chloroethyl ethyl sulfide. Retrieved from [Link]

- Sharma, P., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances, 6(32), 26685-26694.

- Li, Y., et al. (2022). Selective Oxidation of 2-Chloroethyl Ethyl Sulfide in Aqueous Media Catalyzed by {Mo72M30} Nano-polyoxometalate Clusters Differentiating the Catalytic Activity of Nodal Metals. Industrial & Engineering Chemistry Research, 61(23), 7935-7943.

-

Georganics Ltd. (2015). 2-CHLOROETHYL ETHYL SULFIDE Safety Data Sheet. Retrieved from [Link]

- DeMella, C., et al. (2020). Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts. Dalton Transactions, 49(3), 649-656.

- Tohma, H., & Kita, Y. (2003). Facile and efficient oxidation of sulfides to sulfoxides in water using hypervalent iodine reagents. Arkivoc, 2003(5), 65-74.

-

Haz-Map. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]

- Punniyamurthy, T. (2021). 5.

- Hsu, F. L., et al. (1990). Oxidation of 2-chloroethyl sulfides to sulfoxides by dimethyl sulfoxide. The Journal of Organic Chemistry, 55(19), 5657-5660.

-

ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide via (a) sequential outer-sphere.... Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]

- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 269-315.

-

Wikipedia. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]

- Google Patents. (n.d.). CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate.

- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 269-315.

- Ferreira, L. G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249.

-

Wikipedia. (n.d.). Chloroethane. Retrieved from [Link]

Sources

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Mechanistic study of the oxidation of sulfides to sulfoxides and asymmetric sulfoxides catalysed by transition metal peroxide complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. brieflands.com [brieflands.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloroethyl ethyl sulfide - Wikipedia [en.wikipedia.org]

- 9. 2-Chloroethyl ethyl sulfide - Hazardous Agents | Haz-Map [haz-map.com]

- 10. 1-Chloro-2-(ethylsulfinyl)ethane | 27998-62-5 [sigmaaldrich.com]

- 11. opcw.org [opcw.org]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

Application Notes & Protocols: Selective Oxidation of 2-Chloroethyl Ethyl Sulfide (CEES) to 1-Chloro-2-(ethylsulfinyl)ethane (CEESO)

Introduction: The Critical Need for Selective Oxidation

2-Chloroethyl ethyl sulfide (CEES) is a chemical compound frequently utilized by researchers as a simulant for the chemical warfare agent sulfur mustard (HD). Due to its structural and chemical similarities, CEES provides a safer, yet effective, model for developing and testing detoxification and decontamination strategies. The primary route for detoxifying sulfur mustard and its simulants is through oxidation of the nucleophilic sulfur atom.